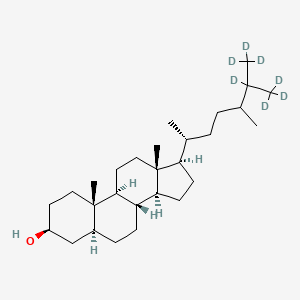
Campestanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Campestanol-d7 is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and incorporation of deuterium atoms. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the side chains and functional groups. Key steps may include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Deuterium Atoms: Deuterium can be incorporated using deuterated reagents or through hydrogen-deuterium exchange reactions under specific conditions.
Functional Group Modifications: The hydroxyl group at position 3 and the methyl groups at positions 10 and 13 are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the degree of saturation in the cyclopenta[a]phenanthrene core.
Substitution: Functional groups can be substituted at specific positions to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the core structure can lead to a more saturated hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Its interactions with biological molecules can be investigated to understand its potential as a drug candidate.
Medicine: The compound may have therapeutic potential due to its structural similarity to biologically active steroids.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to steroid receptors, influencing gene expression and cellular processes. The presence of deuterium atoms can also affect the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but lacks the deuterium atoms and specific side chains.
Testosterone: Another steroid with a similar core structure but different functional groups and side chains.
Estradiol: A steroid hormone with a similar core but distinct functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the incorporation of deuterium atoms. These features can influence its chemical reactivity, biological activity, and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C₂₈H₄₃D₇O |
|---|---|
Molecular Weight |
409.74 |
Synonyms |
5α-Cholestan-24(RS)-methyl-3β-ol-25,26,26,26,27,27,27-d7; (3β,5α,24R)-Ergostan-3-ol-d7; 24β-Ethylcholestanol-d7; 24β-Methylcholestanol-d7; 5α-Dihydrocampesterol-d7; Chalinastanol-d7; Dihydro-Neospongosterol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B1150676.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)
